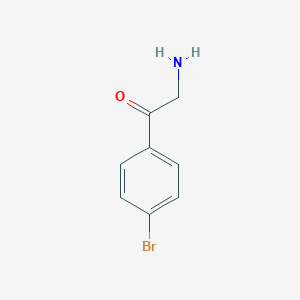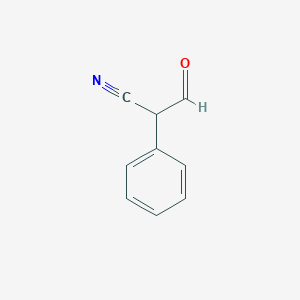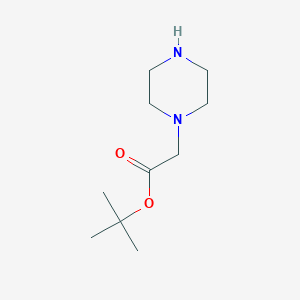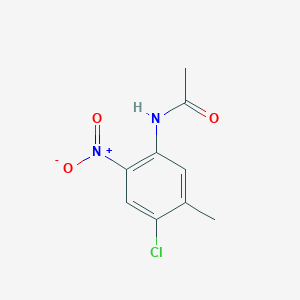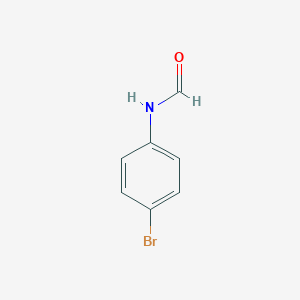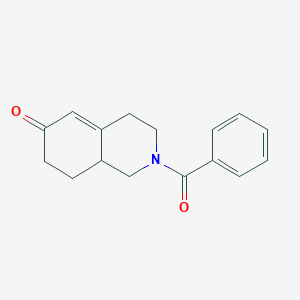
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHQ is a heterocyclic compound that is structurally similar to isoquinoline, a naturally occurring alkaloid. BHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation.
Biochemical And Physiological Effects
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have various biochemical and physiological effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to increase the levels of acetylcholine and monoamine neurotransmitters in the brain, which may contribute to its potential therapeutic effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is also readily available and relatively inexpensive. However, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has some limitations for lab experiments, including its limited water solubility, which may affect its bioavailability and pharmacokinetics. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one may interact with other compounds in complex biological systems, which may complicate its interpretation in experiments.
Future Directions
There are several future directions for 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one research. One potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based fluorescent probes for the detection of metal ions and other analytes. Another potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, as well as its potential interactions with other compounds in complex biological systems.
Synthesis Methods
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acid chloride, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a formaldehyde, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system.
Scientific Research Applications
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been widely used in scientific research due to its potential applications in various fields. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been used as a building block for the synthesis of natural products, pharmaceuticals, and agrochemicals. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
7599-22-6 |
|---|---|
Product Name |
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,10,14H,6-9,11H2 |
InChI Key |
ZJTJXGOBGGVHKX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
Other CAS RN |
7599-22-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



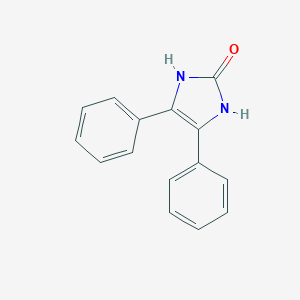



![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
